molecular formula C15H16N4O4S B11495580 N-(4-acetyl-5'-methoxy-1'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

N-(4-acetyl-5'-methoxy-1'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

Cat. No.: B11495580
M. Wt: 348.4 g/mol
InChI Key: QXOSOOWNZWNZSZ-UHFFFAOYSA-N
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Description

N-(4-acetyl-5’-methoxy-1’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl)acetamide is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-5’-methoxy-1’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-acetyl-2-methylphenylamine with methoxyacetyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with thiadiazole derivatives to form the final spiro compound. The reaction conditions often require controlled temperatures and the use of organic solvents such as chloroform or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-5’-methoxy-1’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-acetyl-5’-methoxy-1’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetyl-5’-methoxy-1’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetyl-5’-methoxy-1’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl)acetamide is unique due to its spiro structure and the presence of both indole and thiadiazole rings

Properties

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(4-acetyl-5'-methoxy-1'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C15H16N4O4S/c1-8(20)16-14-17-19(9(2)21)15(24-14)11-7-10(23-4)5-6-12(11)18(3)13(15)22/h5-7H,1-4H3,(H,16,17,20)

InChI Key

QXOSOOWNZWNZSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)OC)N(C2=O)C)C(=O)C

Origin of Product

United States

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